molecular formula C7H10O3 B3274269 4-Hydroxycyclopent-2-en-1-yl acetate CAS No. 60410-18-6

4-Hydroxycyclopent-2-en-1-yl acetate

Katalognummer B3274269
CAS-Nummer: 60410-18-6
Molekulargewicht: 142.15 g/mol
InChI-Schlüssel: IJDYOKVVRXZCFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxycyclopent-2-en-1-yl acetate is a chiral small building block . It has a molecular weight of 142.15 and a molecular formula of C7H10O3 .


Synthesis Analysis

The synthesis of 4-Hydroxycyclopent-2-en-1-yl acetate has been carried out via enzymatic transesterification with methanol in methyl tert-butyl ether (MTBE) at 5°C using Novozym-435® . The enantiomerically pure monoacetate (e.e. >99%) was obtained in 95% isolated yield .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of 4-Hydroxycyclopent-2-en-1-yl acetate is an enzymatic transesterification . This reaction was carried out with methanol in MTBE at 5°C using Novozym-435® .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxycyclopent-2-en-1-yl acetate include a molecular weight of 142.15 and a molecular formula of C7H10O3 . It should be stored sealed in dry conditions at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Application in Organic Process Research & Development

Scientific Field

Organic Process Research & Development

Summary of the Application

(1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate is a chiral small building block that was requested to advance several Pfizer programs into the clinic .

Methods of Application or Experimental Procedures

Pfizer and Syncom partnered to develop a photo-oxidation process of cyclopentadiene using a flow approach followed by subsequent bis-acetylation of the meso diol and final biocatalytic desymmetrization .

Results or Outcomes

This continuous process was demonstrated on a 6 g·h–1 input and is amenable to larger scale . The optimization and scale-up of this sequence is described therein .

Application in Preparation of (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate via Novozym-435® catalyzed desymmetrization

Scientific Field

Organic Synthesis & Process Chemistry

Summary of the Application

Preparation of (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate via Novozym-435® catalyzed desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene .

Methods of Application or Experimental Procedures

Photooxidation of cyclopentadiene has been carried out in methanol using white light of LED lamp, rose bengal as photo initiator, and compressed air at 0 C . Under conditions of [thiourea] [ [cyclo- pentadiene], the consumption of thiourea follows a pseudo-first-order reaction kinetics with half life of 75±10min .

Results or Outcomes

The enantiomerically pure monoacetate (e.e. >99%) was obtained in 95% isolated yield . The recovered enzyme was reused for more than 10 times without loss in yield and selectivity .

Zukünftige Richtungen

4-Hydroxycyclopent-2-en-1-yl acetate is a chiral small building block that was requested to advance several Pfizer programs into the clinic . The continuous process for its synthesis was demonstrated on a 6 g·h–1 input and is amenable to larger scale . The optimization and scale-up of this sequence is described therein .

Eigenschaften

IUPAC Name

(4-hydroxycyclopent-2-en-1-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDYOKVVRXZCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxycyclopent-2-en-1-yl acetate

CAS RN

60410-18-6
Record name rac-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.70 gram (7.0 mmols) of 3,5-dihydroxycyclopent-1-ene and 0.83 gram (10.5 mmols) of pyridine were dissolved in 20 milliliters of anhydrous tetrahydrofuran, after which a solution of 0.70 g (9.0 mmols) of acetic acid chloride in 6 milliliters of anhydrous tetrahydrofuran was added dropwise over a period of 15 hours at room temperature in a stream of dried nitrogen, using a syringe drive. After concentrating the solvent with a rotary evaporator, 20 milliliters of ethyl acetate was added, following which the reaction mixture was washed with dilute hydrochloric acid (5 ml × 2), saturated sodium bicarbonate solution (5 ml × 2) and saturated sodium chloride solution (5 ml × 2). The organic layer was then separated and dried with anhydrous sodium sulfate. On distilling off the solvent, 1.00 gram of a colorless oil substance was obtained.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxycyclopent-2-en-1-yl acetate
Reactant of Route 2
Reactant of Route 2
4-Hydroxycyclopent-2-en-1-yl acetate
Reactant of Route 3
Reactant of Route 3
4-Hydroxycyclopent-2-en-1-yl acetate
Reactant of Route 4
Reactant of Route 4
4-Hydroxycyclopent-2-en-1-yl acetate
Reactant of Route 5
4-Hydroxycyclopent-2-en-1-yl acetate
Reactant of Route 6
Reactant of Route 6
4-Hydroxycyclopent-2-en-1-yl acetate

Citations

For This Compound
46
Citations
E Herrero-Gomez, CHM van der Loo… - … Process Research & …, 2020 - ACS Publications
… In conclusion, we have developed a straightforward process to produce (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate in multigram scale. One of the key improvements of this route …
Number of citations: 6 pubs.acs.org
S Putta, AM Reddy, G Sheelu, BVS Reddy… - Tetrahedron, 2018 - Elsevier
… Desymmetrization of the diacetate to (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate has been carried out via enzymatic transesterification with methanol in methyl tert-butyl ether (MTBE) …
Number of citations: 7 www.sciencedirect.com
Г Аралбаева, АВ Моисеева - ИНОСТРАННЫЙ ЯЗЫК В …, 2021 - elibrary.ru
Number of citations: 0 elibrary.ru
T Harini, J Muddagoni, G Sheelu, HB Rode… - Biocatalysis and …, 2022 - Taylor & Francis
… cis-3,5-diacetoxy-1-cyclopentene in aqueous buffer (70% yield, >99% ee) and methyl tert-butyl ether (95% yield and > 99% ee) to obtain (1 R,4S)-4-hydroxycyclopent-2-en-1-yl acetate. …
Number of citations: 5 www.tandfonline.com
P Kocienski - Synfacts, 2020 - thieme-connect.com
… (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate (E) is a useful synthon for the synthesis of prostaglandins. Workers at Pfizer and Syncom have optimized the four-step synthesis of E that …
Number of citations: 0 www.thieme-connect.com
M Yang, T Serbessa, SW Schneller - Collection of Czechoslovak …, 2006 - cccc.uochb.cas.cz
… derivatives of 5'-amino-5'-deoxy-5'-noraristeromycin (6 and 7, respectively) have been prepared from the common starting material (+)-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate (8). …
Number of citations: 2 cccc.uochb.cas.cz
L Conway, P Evans - Journal of Chemical Research, 2022 - journals.sagepub.com
Routes are reported for the synthesis of both (1R)- and (1S)-tert-butyl-(4-oxocyclopent-2-en-1-yl)carbamate 2. Featuring Mitsunobu reactions with di-tert-butyl iminodicarbonate, both …
Number of citations: 3 journals.sagepub.com
OPR Dev - Org. Process Res. Dev, 2020 - thieme-connect.com
… Significance: (1R,4S)-4-Hydroxycyclopent-2-en1-yl acetate (E) is a useful synthon for the synthesis of prostaglandins. Workers at Pfizer and Syncom have optimized the four-step …
Number of citations: 0 www.thieme-connect.com
C Liu, Q Chen, M Yang, SW Schneller - Bioorganic & medicinal chemistry, 2013 - Elsevier
… 1) began with the palladium (0) catalyzed reaction between 4-chloro-1H-imidazo[4,5-c]pyridine (6-chloro-3-deazapurine, 8) 12 and (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate (9) 13 …
Number of citations: 24 www.sciencedirect.com
RAG Nunes - 2017 - run.unl.pt
… A few years later, a similar starting material ((1S,4R)-4-hydroxycyclopent-2-en-1-yl acetate) was used by Kurt Laumen and co-workers [132] to synthetize the (S)-4-THP-CP (Scheme 39b…
Number of citations: 0 run.unl.pt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.